molecular formula C7H3ClFNS B1593345 1-Chloro-3-fluoro-2-isothiocyanatobenzene CAS No. 899806-25-8

1-Chloro-3-fluoro-2-isothiocyanatobenzene

Cat. No. B1593345
Key on ui cas rn: 899806-25-8
M. Wt: 187.62 g/mol
InChI Key: DFQHWRCYXUNZDH-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2-chloro-6-fluoro aniline (3.0 g, 19.35 mmol), thiophosgene (5.01 g, 43.47 mmol) and N-ethyl di-isopropyl amine (8.0 g, 64.00 mmol) to afford 1.0 g of the desired product. 1HNMR (DMSO-d6): δ 7.26 (m, 2H), 7.06 (t, J=9.6 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].[C:10](Cl)(Cl)=[S:11].C(N(C(C)C)C(C)C)C>>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[N:4]=[C:10]=[S:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)F
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)F)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 27.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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